molecular formula C24H20ClNO B2366909 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole CAS No. 183614-38-2

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole

Cat. No.: B2366909
CAS No.: 183614-38-2
M. Wt: 373.88
InChI Key: FKZVUGQWNVRZEI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with chlorophenyl, ethoxy, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and aniline under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and aromatization to form the pyrrole ring. Common reagents used in this synthesis include methanesulfonic acid (MsOH) and methanol (MeOH) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, ethoxy, and diphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-1,3-diphenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO/c1-2-27-23-17-22(18-9-5-3-6-10-18)24(19-13-15-20(25)16-14-19)26(23)21-11-7-4-8-12-21/h3-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZVUGQWNVRZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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